Lipophilicity (LogP) and Rotatable Bond Comparison vs. Methoxy Analog
Compared to its direct methoxy analog, N-(3-methoxybenzyl)ethanamine hydrochloride, the ethoxy derivative possesses a higher lipophilicity (LogP) and an increased number of rotatable bonds, which is expected to affect its pharmacokinetic properties and binding entropy .
| Evidence Dimension | Lipophilicity and Molecular Flexibility |
|---|---|
| Target Compound Data | LogP: 2.49; Rotatable Bonds: 5 |
| Comparator Or Baseline | N-(3-methoxybenzyl)ethanamine hydrochloride (CAS 1048948-04-4): LogP (not reported in source, but lower due to methoxy group); Rotatable Bonds: 4 |
| Quantified Difference | LogP difference is not numerically defined but is qualitatively higher for the ethoxy derivative; Rotatable Bonds: +1 for the ethoxy compound . |
| Conditions | Calculated/Reported properties from chemical vendor databases (Hit2Lead for ethoxy; MolCore for methoxy). |
Why This Matters
Higher LogP indicates improved membrane permeability, while increased rotatable bonds offer greater conformational flexibility, both of which are critical parameters for lead optimization in drug discovery.
